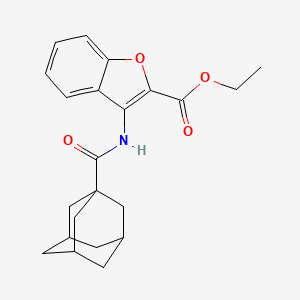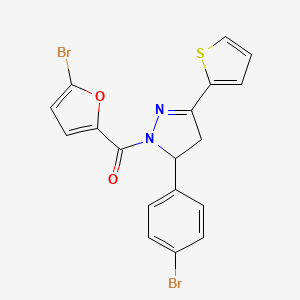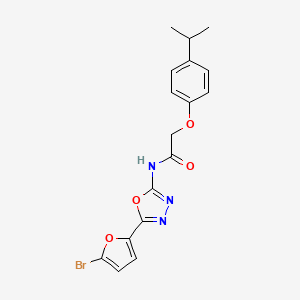![molecular formula C12H14N6S B2686325 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine CAS No. 955966-47-9](/img/structure/B2686325.png)
1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H14N6S and its molecular weight is 274.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of pyrazole derivatives, including compounds similar to 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine, demonstrating their potential for various applications. For instance, Titi et al. (2020) synthesized and characterized pyrazole derivatives and investigated their antitumor, antifungal, and antibacterial activities. Their work involved crystallographic analysis and theoretical physical and chemical properties calculations, indicating the origin of the biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial and Antitumor Activities
The compounds derived from pyrazole, such as the one mentioned, have shown promising antimicrobial and antitumor activities. Research conducted by Al‐Azmi and Mahmoud (2020) on novel pyrazole derivatives indicated that these compounds exhibit antimicrobial properties, suggesting their utility in medical and pharmaceutical research (Al‐Azmi & Mahmoud, 2020). Similarly, the synthesis of new pyrazole-containing chelating agents by Driessen (2010) added to the understanding of pyrazole's potential applications in developing antimicrobial agents (Driessen, 2010).
Biological and Chemical Properties
Studies on pyrazole derivatives have also focused on their biological and chemical properties. For example, Sindhu et al. (2016) synthesized molecular hybrids containing pyrazole and evaluated their antimicrobial activity and apoptosis-inducing properties, highlighting the compound's potential in therapeutic applications (Sindhu et al., 2016).
Reactivity and Synthesis Techniques
Research has also delved into the reactivity and synthesis techniques of pyrazole derivatives. Koyioni et al. (2014) investigated the reaction of pyrazol-5-amines with chloro-dithiazolium chloride, exploring pathways to synthesize pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, which could have implications for developing new pharmaceuticals (Koyioni et al., 2014).
properties
IUPAC Name |
2-methyl-4-[5-methyl-4-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6S/c1-8-15-16-12(10-6-14-17(2)11(10)13)18(8)7-9-4-3-5-19-9/h3-6H,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXIPPNYCQXBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CS2)C3=C(N(N=C3)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)

![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)

![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)


![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)

![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)